molecular formula C9H9F2NO2 B14039294 3,4-difluoro-2-methoxy-N-methylbenzamide

3,4-difluoro-2-methoxy-N-methylbenzamide

Cat. No.: B14039294
M. Wt: 201.17 g/mol
InChI Key: WWXMEHGYMCRCHQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-2-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3,4-Difluoro-2-methoxy-N-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for drug development, particularly in the field of oncology.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-2-methoxy-N-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the presence of both methoxy and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

3,4-difluoro-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9F2NO2/c1-12-9(13)5-3-4-6(10)7(11)8(5)14-2/h3-4H,1-2H3,(H,12,13)

InChI Key

WWXMEHGYMCRCHQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C=C1)F)F)OC

Origin of Product

United States

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